3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1582121-35-4
VCID: VC3030483
InChI: InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H
SMILES: C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl
Molecular Formula: C9H16ClF3N2O
Molecular Weight: 260.68 g/mol

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride

CAS No.: 1582121-35-4

Cat. No.: VC3030483

Molecular Formula: C9H16ClF3N2O

Molecular Weight: 260.68 g/mol

* For research use only. Not for human or veterinary use.

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride - 1582121-35-4

Specification

CAS No. 1582121-35-4
Molecular Formula C9H16ClF3N2O
Molecular Weight 260.68 g/mol
IUPAC Name 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride
Standard InChI InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H
Standard InChI Key SGPBZJUZZCLNAO-UHFFFAOYSA-N
SMILES C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl
Canonical SMILES C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl

Introduction

Chemical Identity and Fundamental Properties

3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is identified by the CAS number 1582121-35-4. It is a hydrochloride salt of a trifluorinated propanamide derivative incorporating a piperidine ring structure. The compound exists as a powder at room temperature and has specific chemical identifiers that distinguish it from related compounds.

Chemical Identifiers and Basic Properties

The fundamental properties of this compound are summarized in the following table:

PropertyValue
CAS Number1582121-35-4
Molecular FormulaC₉H₁₆ClF₃N₂O
Molecular Weight260.68 g/mol
IUPAC Name3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride
PubChem Compound ID119031062
Physical FormPowder
Purity (Commercial)≥95%

Structural Representation

The molecular structure of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride features a trifluoromethyl group (CF₃) attached to a propanamide backbone, which is connected to a piperidin-3-ylmethyl group. The compound exists as a hydrochloride salt, enhancing its water solubility compared to the free base form.

Structural Identifiers

For computational and database purposes, the compound can be identified using the following structural identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H
Standard InChIKeySGPBZJUZZCLNAO-UHFFFAOYSA-N
SMILESC1CC(CNC1)CNC(=O)CC(F)(F)F.Cl
Canonical SMILESC1CC(CNC1)CNC(=O)CC(F)(F)F.Cl

Physical and Chemical Properties

The physical and chemical properties of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride are crucial for understanding its behavior in different environments and its potential applications in research and development.

Solubility and Physical Characteristics

As a hydrochloride salt, this compound demonstrates enhanced water solubility compared to its free base form. This property is particularly important for pharmaceutical applications where aqueous solubility affects bioavailability. The presence of the trifluoromethyl group contributes to the compound's lipophilicity, potentially enabling it to cross biological membranes.

Storage ConditionRecommendation
Short-term (1-2 weeks)-4°C
Long-term (1-2 years)-20°C
Shipping TemperatureNormal/Room Temperature

The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Exposure to extreme temperatures should be avoided to prevent degradation.

Comparative Analysis with Related Compounds

To better understand the potential significance of 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride, it is valuable to compare it with structurally related compounds.

Comparison with Non-Trifluorinated Analogs

The trifluoromethyl group significantly alters the properties of the compound compared to non-fluorinated analogs:

PropertyTrifluorinated CompoundNon-Fluorinated Analog
LipophilicityHigherLower
Metabolic StabilityEnhancedReduced
Bond StrengthStronger C-F bondsWeaker C-H bonds
Electronic PropertiesElectron-withdrawingLess electron-withdrawing

These differences can significantly impact pharmacokinetic properties and biological activity.

Comparison with Related Piperidine Derivatives

Several related compounds featuring piperidine motifs demonstrate the importance of this structural element:

  • N-Methyl-3-(3-piperidinyl)propanamide hydrochloride (CAS: 1609403-81-7) lacks the trifluoromethyl group but maintains the piperidine scaffold

  • 3,3,3-Trifluoro-N-[(3S)-piperidin-3-yl]propanamide (CAS: 1604381-69-2) differs in the point of attachment to the piperidine ring

The position and substitution pattern on the piperidine ring can significantly influence receptor binding properties and biological activity.

Current Research Trends and Future Perspectives

Although specific research on 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is limited in the available literature, broader research trends involving similar compounds provide insight into potential future directions.

Emerging Applications in Medicinal Chemistry

Compounds containing both trifluoromethyl groups and piperidine moieties have shown promise in several therapeutic areas:

  • Pain management: Similar compounds have been investigated as TRPV1 antagonists with analgesic properties

  • Central nervous system disorders: Piperidine-containing compounds often demonstrate activity in the CNS

  • Metabolic diseases: Fluorinated compounds may exhibit enhanced pharmacokinetic profiles beneficial for treating chronic conditions

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